Tert-butyl 3-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate
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Overview
Description
The compound "Tert-butyl 3-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate" is a complex organic molecule that likely has multiple rings and functional groups based on its name. The presence of tert-butyl and piperidine rings suggests a bulky, non-planar structure, while the oxadiazole and triazolo[4,3-a]pyridin moieties indicate potential for biological activity. This compound could be an intermediate or a final product in pharmaceutical synthesis.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a similar piperidine derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized through a condensation reaction involving carbamimide and 3-fluorobenzoic acid . Another related compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, was synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate in three steps with a total yield of 49.9% . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
X-ray diffraction studies have been used to determine the structure of similar compounds. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate crystallized in the monoclinic crystal system with specific unit cell parameters, and the structure featured weak intermolecular interactions and aromatic π–π stacking . Such techniques would be essential for confirming the molecular structure of the compound .
Chemical Reactions Analysis
The reactivity of related compounds has been studied. For instance, 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c]triazine-8-carboxamide was synthesized to study its reactivity, although it was found to be insoluble in most organic solvents and water, which could hinder further reactions . Understanding the reactivity of similar compounds can provide insights into the types of chemical reactions that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various spectroscopic techniques. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis . These methods would be applicable for determining the properties of the compound . Additionally, the solubility issues observed with related compounds would be an important consideration in the analysis of physical properties.
Scientific Research Applications
Synthesis and Characterization
- A study by Sanjeevarayappa et al. (2015) details the synthesis and characterization of a similar compound, focusing on its crystal structure and molecular interactions (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
- Karpina et al. (2019) developed a method for synthesizing novel acetamides with an 1,2,4-oxadiazole cycle, offering insight into the synthetic approach for similar compounds (Karpina, Kovalenko, Kovalenko, Zaremba, Silin, & Langer, 2019).
Biological Evaluation
- Hintermann et al. (2016) explored the design of new triazolo- and imidazopyridine RORγt inverse agonists, incorporating elements like 5-tert-butyl-1,2,4-oxadiazole, which are relevant to the compound (Hintermann, Guntermann, Mattes, Carcache, Wagner, Vulpetti, Billich, Dawson, Kaupmann, Kallen, Stringer, & Orain, 2016).
- Maftei et al. (2013) synthesized and tested natural product analogs containing a 1,2,4-oxadiazole ring for antitumor activity, providing insights into the potential biomedical applications of related compounds (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Pharmacological Evaluation
- Suresh et al. (2016) evaluated the antibacterial and antifungal activities of newly synthesized compounds, including those with structural similarities to the compound (Suresh, Lavanya, & Rao, 2016).
- El‐Sayed et al. (2008) synthesized new N- and S-substituted 1,3,4-oxadiazole derivatives and assessed their properties, which can be relevant to understanding the applications of similar compounds (El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008).
Future Directions
properties
IUPAC Name |
tert-butyl 3-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylcarbamoyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O4/c1-13-23-19(32-26-13)14-7-9-28-16(10-14)24-25-17(28)11-22-18(29)15-6-5-8-27(12-15)20(30)31-21(2,3)4/h7,9-10,15H,5-6,8,11-12H2,1-4H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVQGAXRYXSZMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4CCCN(C4)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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